molecular formula C17H14BrN3O2 B278725 N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No. B278725
M. Wt: 372.2 g/mol
InChI Key: RZMLDTCPMQGMJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as BQ-123, is a cyclic peptide that acts as a selective endothelin A (ETA) receptor antagonist. It is a small molecule that has been widely used in scientific research due to its potential therapeutic applications and its ability to selectively target ETA receptors.

Mechanism of Action

N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide acts as a competitive antagonist at the ETA receptor site, preventing the binding of endothelin-1 (ET-1) to the receptor. This results in decreased vasoconstriction, reduced inflammation, and inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease blood pressure and improve cardiac function in animal models of hypertension and heart failure. It has also been shown to reduce pulmonary arterial pressure and improve exercise capacity in patients with pulmonary hypertension.

Advantages and Limitations for Lab Experiments

N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has high selectivity for ETA receptors, which allows for specific targeting of these receptors in experiments. However, N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide also has some limitations. It has a short half-life, which may limit its effectiveness in some experiments. It also has low solubility in water, which may limit its use in certain experimental conditions.

Future Directions

There are several future directions for research on N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. One area of interest is the potential use of N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in the treatment of cancer. ETA receptors are overexpressed in many types of cancer cells, and blocking these receptors with N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide may inhibit tumor growth and metastasis. Another area of interest is the development of more potent and selective ETA receptor antagonists, which may have greater therapeutic potential than N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. Finally, further research is needed to determine the long-term safety and efficacy of N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in humans.

Synthesis Methods

N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can be synthesized through a solid-phase peptide synthesis method. This involves the use of a resin-bound amino acid to which other amino acids are added sequentially. The peptide chain is then cleaved from the resin and purified through high-performance liquid chromatography (HPLC) to obtain the final product.

Scientific Research Applications

N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, and pulmonary hypertension. It has been shown to selectively block ETA receptors, which are involved in vasoconstriction, inflammation, and cell proliferation.

properties

Molecular Formula

C17H14BrN3O2

Molecular Weight

372.2 g/mol

IUPAC Name

N-(2-bromophenyl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C17H14BrN3O2/c18-13-6-2-4-8-15(13)20-16(22)9-10-21-11-19-14-7-3-1-5-12(14)17(21)23/h1-8,11H,9-10H2,(H,20,22)

InChI Key

RZMLDTCPMQGMJW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC=CC=C3Br

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.